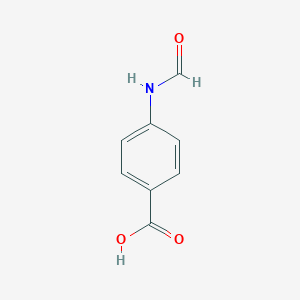

4-Formamidobenzoic acid

Description

Properties

IUPAC Name |

4-formamidobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NO3/c10-5-9-7-3-1-6(2-4-7)8(11)12/h1-5H,(H,9,10)(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBCGPWAZRMLTKF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)O)NC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60283150 | |

| Record name | 4-(formylamino)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60283150 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28533-43-9 | |

| Record name | 28533-43-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=30096 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-(formylamino)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60283150 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of 4-Formamidobenzoic Acid from p-Aminobenzoic Acid

This guide provides an in-depth exploration of the synthesis of 4-formamidobenzoic acid, a valuable intermediate in pharmaceutical and organic synthesis, through the N-formylation of p-aminobenzoic acid. Designed for researchers, scientists, and professionals in drug development, this document delves into the underlying reaction mechanisms, offers a detailed experimental protocol, and outlines robust analytical methods for product characterization, ensuring both scientific rigor and practical applicability.

Introduction: The Significance of 4-Formamidobenzoic Acid

4-Formamidobenzoic acid (also known as p-formamidobenzoic acid) is a crucial building block in the synthesis of various biologically active compounds and complex organic molecules. Its structure, featuring both a carboxylic acid and a formamide group, allows for diverse chemical modifications, making it a versatile intermediate in medicinal chemistry and materials science. The formamide group can act as a precursor to isocyanides or be involved in cyclization reactions, while the carboxylic acid moiety provides a handle for esterification or amidation. A reliable and efficient synthesis of this compound is therefore of significant interest to the scientific community.

The most direct and common route to 4-formamidobenzoic acid is the N-formylation of p-aminobenzoic acid (PABA), a readily available and inexpensive starting material. This guide will focus on a widely used and effective method employing formic acid as the formylating agent.

The Chemistry of N-Formylation: Mechanism and Rationale

The N-formylation of p-aminobenzoic acid with formic acid is a nucleophilic acyl substitution reaction. The reaction proceeds through the nucleophilic attack of the amino group of p-aminobenzoic acid on the carbonyl carbon of formic acid.

The general mechanism can be described as follows:

-

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the amino group in p-aminobenzoic acid attacks the electrophilic carbonyl carbon of formic acid. This forms a tetrahedral intermediate.[1][2]

-

Proton Transfer: A proton is transferred from the positively charged nitrogen atom to one of the oxygen atoms of the former carbonyl group.

-

Dehydration: The intermediate then eliminates a molecule of water to form the stable N-formylated product, 4-formamidobenzoic acid.

Formic acid is an advantageous formylating agent due to its ready availability, low cost, and its dual role as both a reagent and a potential catalyst (by protonating the carbonyl group of another formic acid molecule, increasing its electrophilicity).[2] While other formylating agents exist, such as acetic formic anhydride or dimethylformamide (DMF), the direct use of formic acid represents a more atom-economical and straightforward approach.[3][4]

To drive the reaction to completion, it is often necessary to remove the water formed during the reaction, typically by azeotropic distillation with a suitable solvent like toluene.[5]

Caption: Step-by-step experimental workflow for the synthesis of 4-formamidobenzoic acid.

-

Reaction Setup: To a 500 mL two-neck round-bottom flask equipped with a magnetic stir bar, add p-aminobenzoic acid (13.7 g, 0.1 mol), toluene (150 mL), and formic acid (5.5 mL, 0.12 mol).

-

Azeotropic Reflux: Assemble a Dean-Stark apparatus and a reflux condenser on the flask. Heat the mixture to reflux with vigorous stirring. The toluene-water azeotrope will begin to collect in the Dean-Stark trap. Continue refluxing until the theoretical amount of water (approximately 1.8 mL) has been collected, and no more water is seen to be forming. The reaction progress can be monitored by Thin Layer Chromatography (TLC). [5]3. Isolation of Crude Product: Once the reaction is complete, allow the mixture to cool to room temperature. The product will precipitate out of the toluene. Collect the solid product by vacuum filtration using a Buchner funnel and wash with a small amount of cold toluene.

-

Purification by Recrystallization: Transfer the crude product to a beaker and dissolve it in a minimal amount of hot ethanol. Add a small amount of activated carbon to decolorize the solution and heat it gently for a few minutes.

-

Crystallization and Drying: Hot-filter the solution to remove the activated carbon. Allow the filtrate to cool slowly to room temperature, and then place it in an ice bath to complete crystallization. Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry them under vacuum. The expected yield is typically in the range of 80-90%.

Characterization of 4-Formamidobenzoic Acid

A thorough characterization of the synthesized product is essential to confirm its identity and purity.

Physical Properties

-

Appearance: White to off-white solid. [6][7]* Molecular Formula: C₈H₇NO₃. [8]* Molecular Weight: 165.15 g/mol . [8]* Melting Point: The reported melting point is in the range of 250-252 °C. [6]A sharp melting point close to this range is indicative of high purity.

Spectroscopic Analysis

Infrared (IR) Spectroscopy:

The IR spectrum provides confirmation of the key functional groups present in the molecule.

-

O-H stretch (Carboxylic Acid): A broad absorption band in the region of 2500-3300 cm⁻¹.

-

N-H stretch (Amide): A sharp peak around 3300-3500 cm⁻¹.

-

C=O stretch (Carboxylic Acid): A strong absorption band around 1680-1710 cm⁻¹.

-

C=O stretch (Amide I band): A strong absorption band around 1650-1680 cm⁻¹.

-

N-H bend (Amide II band): An absorption band around 1510-1570 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR and ¹³C NMR spectroscopy are powerful tools for elucidating the structure of the synthesized compound. The spectra should be recorded in a suitable deuterated solvent, such as DMSO-d₆.

-

¹H NMR (DMSO-d₆):

-

Aromatic protons: Two doublets in the aromatic region (typically ~7.5-8.5 ppm), corresponding to the protons on the benzene ring.

-

Amide proton (N-H): A singlet in the downfield region (typically >10 ppm).

-

Formyl proton (CHO): A singlet around 8.2-8.5 ppm.

-

Carboxylic acid proton (COOH): A broad singlet in the very downfield region (typically >12 ppm).

-

-

¹³C NMR (DMSO-d₆):

-

Carbonyl carbon (Carboxylic Acid): A signal around 167 ppm.

-

Carbonyl carbon (Amide): A signal around 160 ppm.

-

Aromatic carbons: Signals in the range of 115-145 ppm.

-

The successful synthesis of 4-formamidobenzoic acid will be confirmed by the presence of all the characteristic peaks in the IR and NMR spectra, along with a sharp melting point in the expected range.

Process Optimization and Troubleshooting

-

Incomplete Reaction: If the reaction does not go to completion, ensure that all the water has been effectively removed by the Dean-Stark trap. The reaction time may also need to be extended.

-

Product Purity: If the final product is discolored, ensure that a sufficient amount of activated carbon is used during recrystallization. Multiple recrystallizations may be necessary to achieve high purity.

-

Low Yield: Low yields can result from incomplete reaction or loss of product during workup and purification. Ensure that the product is fully precipitated before filtration and minimize the amount of solvent used for washing the crystals.

Conclusion

The synthesis of 4-formamidobenzoic acid from p-aminobenzoic acid via N-formylation with formic acid is a robust and efficient method. This guide provides the necessary theoretical background, a detailed experimental protocol, and comprehensive characterization techniques to enable researchers to successfully synthesize and validate this important chemical intermediate. By understanding the principles behind each step, scientists can confidently apply and adapt this methodology for their specific research and development needs.

References

-

Yadav, J. K., Yadav, P., Awasthi, S. K., & Agarwal, A. (n.d.). Proposed mechanism for N-formylation of amines using formic acid/ethyl formate. ResearchGate. Retrieved from [Link]

-

Yadav, J. K., Yadav, P., Awasthi, S. K., & Agarwal, A. (2011). An efficient, catalyst- and solvent-free N-formylation of aromatic and aliphatic amines. Phosphorus, Sulfur, and Silicon and the Related Elements, 186(5), 1055-1063. Retrieved from [Link]

-

Bharamawadeyar, C. S., & Sureshbabu, V. V. (2015). Synthesis of N-aryl derived formamides using triflic anhydride. Indian Journal of Chemistry - Section B, 54B(5), 655-660. Retrieved from [Link]

-

Singh, J., Sharma, S., & Kaur, P. (2020). Efficient N-formylation of primary aromatic amines using novel solid acid magnetic nanocatalyst. RSC Advances, 10(70), 42969-42977. Retrieved from [Link]

-

Sarkar, S., et al. (2023). Influence of degraded 1,4-dioxane on the formylation of para-aminobenzoic acid: a pathway to the reactive crystallization of para-formamidobenzoic acid. CrystEngComm, 25(4), 633-642. Retrieved from [Link]

-

4-(Formylamino)benzoic acid. (n.d.). PubChem. Retrieved from [Link]

-

Tidwell, T. T. (2011). Formylation of Amines. Organic Reactions, 1-63. Retrieved from [Link]

-

Lee, Y. S., & Kim, Y. H. (1999). A Practical and Convenient Procedure for the N-Formylation of Amines Using Formic Acid. Bulletin of the Korean Chemical Society, 20(12), 1401-1402. Retrieved from [Link]

-

Li, H., et al. (2020). Synthesis of N-Arylcarboxamides by the Efficient Transamidation of DMF and Derivatives with Anilines. The Journal of Organic Chemistry, 85(17), 11435-11446. Retrieved from [Link]

-

4-Formamido Benzoic Acid. (n.d.). Pharmaffiliates. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. tandfonline.com [tandfonline.com]

- 3. Formylation of Amines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. scispace.com [scispace.com]

- 6. 4-Formamido Benzoic Acid | 28533-43-9 [amp.chemicalbook.com]

- 7. pharmaffiliates.com [pharmaffiliates.com]

- 8. 4-(Formylamino)benzoic acid | C8H7NO3 | CID 232524 - PubChem [pubchem.ncbi.nlm.nih.gov]

physicochemical properties of 4-Formamidobenzoic acid

An In-depth Technical Guide to the Physicochemical Properties of 4-Formamidobenzoic Acid

For drug development professionals, researchers, and scientists, a comprehensive understanding of the physicochemical properties of an active pharmaceutical ingredient (API) or intermediate is fundamental. These properties govern a molecule's behavior from synthesis and purification to formulation and bioavailability. This guide provides a detailed examination of 4-Formamidobenzoic acid (CAS No. 28533-43-9), a key building block in organic synthesis and a valuable pharmaceutical intermediate.[1][2]

Core Molecular and Physical Characteristics

4-Formamidobenzoic acid, also known as p-formamidobenzoic acid, is a derivative of benzoic acid where a formamido group (-NHCHO) is attached to the para (4-) position of the benzene ring. This substitution significantly influences the molecule's properties compared to its parent compound, benzoic acid, or its precursor, 4-aminobenzoic acid.

The presence of both a hydrogen bond donor (the amide N-H and carboxylic O-H) and acceptor (the amide and carboxylic C=O oxygens) groups, along with an aromatic ring, imparts a unique combination of polarity, solubility, and reactivity.[3]

Table 1: Summary of Physicochemical Properties

| Property | Value | Source(s) |

| Molecular Formula | C₈H₇NO₃ | [3][4] |

| Molecular Weight | 165.15 g/mol | [3][4] |

| Appearance | White to Off-White Solid/Powder | [1][4] |

| Melting Point | 250-252 °C | [2][4] |

| Boiling Point | 428.6 °C at 760 mmHg | [1][] |

| Density | 1.39 g/cm³ | [1][] |

| Solubility | Soluble in DMSO, Methanol | [2][4] |

In-Depth Property Analysis

Solubility Profile

The solubility of a compound is critical for its application in synthesis (reaction medium) and pharmacology (dissolution and absorption). 4-Formamidobenzoic acid is reported to be soluble in polar organic solvents like Dimethyl Sulfoxide (DMSO) and Methanol.[2][4] Its solubility in water is expected to be limited, a common characteristic for many organic acids of its size.

The molecule's structure explains this behavior:

-

Polar Groups : The carboxylic acid (-COOH) and the formamido (-NHCHO) groups are polar and capable of hydrogen bonding. This allows for interaction with polar solvents.

-

Aromatic Ring : The benzene ring is nonpolar and contributes to hydrophobicity, limiting solubility in water.

In an acidic solution, the carboxylate group remains protonated, and solubility is not significantly enhanced. However, in a basic solution (e.g., 5% NaOH or 5% NaHCO₃), the acidic carboxylic proton is removed to form the highly polar carboxylate salt, which dramatically increases aqueous solubility.[6][7] This behavior is a classic indicator of a carboxylic acid functional group.

Melting Point and Purity

The melting point is a crucial indicator of a solid compound's purity. Pure crystalline solids typically exhibit a sharp melting point range (0.5-1.0°C). 4-Formamidobenzoic acid has a high melting point of 250-252°C, which suggests strong intermolecular forces in its crystal lattice, likely dominated by hydrogen bonding between the carboxylic acid and amide groups of adjacent molecules.[2][4] A broader melting range would suggest the presence of impurities, which disrupt the crystal lattice and lower the energy required to transition to a liquid state.

Acidity and pKa

The molecule possesses two acidic protons: one on the carboxylic acid group and one on the amide nitrogen.

-

Amide Proton (-NHCHO) : The amide N-H proton is significantly less acidic, with a pKa typically in the range of 17-18, and it will not be deprotonated under normal aqueous conditions.

Stability and Reactivity

Safety data sheets indicate that 4-Formamidobenzoic acid is stable under normal ambient and storage conditions (refrigerator).[4][9] Key reactivity considerations include:

-

Thermal Stability : While stable at room temperature, it can decompose at very high temperatures.

-

Dust Explosion : Like many fine organic powders, if dispersed in the air in sufficient concentrations, it can form an explosive mixture in the presence of an ignition source.[10][11]

-

Incompatibilities : It should be stored away from strong oxidizing agents.[9][11]

Experimental Protocols for Property Determination

The following sections provide standardized, step-by-step protocols for determining the key physicochemical properties discussed above. A thorough characterization is a primary step for quality control in the pharmaceutical industry.[12]

Protocol: Melting Point Determination (Capillary Method)

This method is the most common for determining the melting point of a solid organic compound.[13] It relies on heating a small sample in a capillary tube at a controlled rate.[14]

Methodology:

-

Sample Preparation : Ensure the 4-Formamidobenzoic acid sample is completely dry and in a fine powdered form.[13] Moisture can act as an impurity and depress the melting point.[15]

-

Loading the Capillary Tube : Jab the open end of a glass capillary tube into the powdered sample.[15]

-

Packing the Sample : Invert the tube and tap it gently on a hard surface to cause the solid to fall to the closed end. Alternatively, drop the capillary tube (closed end down) through a long, narrow tube to pack the solid tightly into the bottom.[15] The packed sample height should be 2-3 mm to avoid an artificially broad melting range.[15]

-

Apparatus Setup : Insert the capillary tube into the heating block of a melting point apparatus.[15]

-

Heating :

-

Observation and Recording :

-

Observe the sample through the viewing eyepiece.[13]

-

Record the temperature at which the first droplet of liquid appears. This is the beginning of the melting range.[16]

-

Record the temperature at which the entire sample has completely liquefied. This is the end of the melting range.[16]

-

Record the result as a melting range (e.g., 250-252°C).

-

Workflow: Melting Point Determination A visual representation of the capillary method for melting point analysis.

Protocol: pKa Determination by Titration

Titration is a classic and accurate method for determining the pKa of a weak acid. [17][18]The principle relies on the Henderson-Hasselbalch equation, which shows that at the point where the weak acid is exactly half-neutralized, the pH of the solution is equal to the pKa of the acid. [18][19] Methodology:

-

Preparation : Accurately weigh a sample of 4-Formamidobenzoic acid and dissolve it in a known volume of deionized water. A co-solvent like ethanol may be needed if water solubility is too low, but this can affect the pKa value.

-

Titration Setup : Place the solution in a beaker with a magnetic stirrer. Insert a calibrated pH electrode connected to a pH meter. Fill a burette with a standardized solution of a strong base (e.g., 0.1 M NaOH).

-

Titration Process :

-

Record the initial pH of the acid solution.

-

Slowly add the NaOH solution from the burette in small, known increments (e.g., 0.5 mL).

-

After each addition, allow the solution to stabilize and record the pH and the total volume of NaOH added.

-

Continue adding titrant well past the equivalence point (the point of steepest pH change).

-

-

Data Analysis :

-

Plot a titration curve with the volume of NaOH added on the x-axis and the measured pH on the y-axis. [17]The curve will have a characteristic 'S' shape. [19] * Identify the Equivalence Point (Veq) : This is the point of inflection in the steepest part of the curve, where the moles of added base equal the initial moles of the acid. It can be found more accurately by plotting the first derivative of the curve (ΔpH/ΔV vs. V), where it will appear as a maximum. [19] * Identify the Half-Equivalence Point : Calculate the volume corresponding to the half-equivalence point (V½ = Veq / 2). [19] * Determine pKa : Find the corresponding pH value on the titration curve at the half-equivalence point volume (V½). At this point, pH = pKa. [17][19]

-

Logic: pKa from Titration Curve The relationship between the equivalence point and the pKa on a titration curve.

References

-

Procedure For Determining Solubility of Organic Compounds. (n.d.). Scribd. Retrieved January 8, 2026, from [Link]

-

How to Determine Pka from Titration Curve. (2025, December 4). Oreate AI Blog. Retrieved January 8, 2026, from [Link]

-

How to calculate pKa. (n.d.). BYJU'S. Retrieved January 8, 2026, from [Link]

-

Measuring the Melting Point. (2023, May 8). Westlab Canada. Retrieved January 8, 2026, from [Link]

-

DETERMINATION OF MELTING POINTS. (n.d.). Conestoga High School. Retrieved January 8, 2026, from [Link]

-

Solubility test for Organic Compounds. (2024, September 24). University of Technology, Iraq. Retrieved January 8, 2026, from [Link]

-

Determination of pKa's from titration curves. (n.d.). University of Wisconsin-La Crosse. Retrieved January 8, 2026, from [Link]

-

Solubility test/ Organic lab. (2021, April 29). YouTube. Retrieved January 8, 2026, from [Link]

-

Using Titration Data to Calculate the pKa of a Weak Acid. (2014, March 22). YouTube. Retrieved January 8, 2026, from [Link]

-

4.3: Melting Point Determination Procedure. (2025, August 20). Chemistry LibreTexts. Retrieved January 8, 2026, from [Link]

-

17.3: Acid-Base Titrations. (2020, September 8). Chemistry LibreTexts. Retrieved January 8, 2026, from [Link]

-

Melting point determination. (n.d.). University of Calgary. Retrieved January 8, 2026, from [Link]

-

6.1D: Step-by-Step Procedures for Melting Point Determination. (2022, April 7). Chemistry LibreTexts. Retrieved January 8, 2026, from [Link]

-

The Essential Properties and Applications of 4-Formamido Benzoic Acid. (2025, September 13). NINGBO INNO PHARMCHEM CO.,LTD.. Retrieved January 8, 2026, from [Link]

-

Physical and Chemical Characterization for APIs. (2023, May 8). Labinsights. Retrieved January 8, 2026, from [Link]

-

4-(Formylamino)benzoic acid. (n.d.). PubChem. Retrieved January 8, 2026, from [Link]

-

pKa Values for Organic and Inorganic Bronsted Acids at 25 oC. (n.d.). University of California, Davis. Retrieved January 8, 2026, from [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. 4-Formamido Benzoic Acid | 28533-43-9 [chemicalbook.com]

- 3. 4-(Formylamino)benzoic acid | C8H7NO3 | CID 232524 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 4-Formamido Benzoic Acid | 28533-43-9 [amp.chemicalbook.com]

- 6. scribd.com [scribd.com]

- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 8. pKa Vaules for Organic and Inorganic Bronsted Acids at 25o Ca [owl.oit.umass.edu]

- 9. assets.thermofisher.com [assets.thermofisher.com]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. spectrumchemical.com [spectrumchemical.com]

- 12. labinsights.nl [labinsights.nl]

- 13. westlab.com [westlab.com]

- 14. cdn.juniata.edu [cdn.juniata.edu]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. How to Determine Pka from Titration Curve - Oreate AI Blog [oreateai.com]

- 18. chem.libretexts.org [chem.libretexts.org]

- 19. m.youtube.com [m.youtube.com]

An In-Depth Technical Guide to 4-Formamidobenzoic Acid (CAS: 28533-43-9) for Advanced Research and Pharmaceutical Applications

Prepared by a Senior Application Scientist

This guide serves as a comprehensive technical resource for researchers, chemists, and drug development professionals working with 4-Formamidobenzoic acid. It delves into the core chemical properties, synthesis, applications, and handling protocols of this versatile compound, providing the field-proven insights necessary for its effective utilization in both research and manufacturing contexts.

Section 1: Core Identification and Chemical Properties

4-Formamidobenzoic acid is a bifunctional organic compound featuring both a carboxylic acid and a formamide group attached to a benzene ring. This structure makes it a valuable and stable building block, or intermediate, in the synthesis of more complex molecules, particularly within the pharmaceutical industry.[1][2]

Chemical Structure:

Caption: Chemical structure of 4-Formamidobenzoic acid.

Table 1: Compound Identification

| Identifier | Value |

|---|---|

| CAS Number | 28533-43-9 |

| IUPAC Name | 4-formamidobenzoic acid |

| Molecular Formula | C₈H₇NO₃ |

| Molecular Weight | 165.15 g/mol |

| Appearance | White to Off-White Solid |

Table 2: Key Synonyms

| Synonym |

|---|

| 4-(Formylamino)benzoic Acid |

| p-Formamidobenzoic Acid |

| NSC 30096 |

| N-formyl p-aminobenzoic acid |

| Benzoic acid, 4-(formylamino)- |

Source for Tables 1 & 2:[3]

Table 3: Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Melting Point | 250-252 °C | [ChemicalBook] |

| Boiling Point | 428.6 °C at 760 mmHg | [1] |

| Density | 1.39 g/cm³ | [1] |

| Solubility | Soluble in DMSO, Methanol | [ChemicalBook] |

| Storage Temperature | 2-8°C (Refrigerator) |[3] |

Section 2: Synthesis and Mechanistic Insights

The most common and direct route to 4-Formamidobenzoic acid is the N-formylation of 4-Aminobenzoic acid (p-Aminobenzoic acid, PABA). This reaction is a cornerstone of amine protection and modification in organic synthesis.

Causality in Synthesis: The choice of a formylating agent is critical. While various reagents can achieve formylation, using formic acid is common due to its availability and reactivity. The reaction often requires a dehydrating agent or azeotropic removal of water to drive the equilibrium toward the formation of the amide product. A novel synthesis route has also been explored using degraded 1,4-dioxane, where formic acid is generated in situ from the oxidation of the solvent, which then reacts with PABA.[4] This highlights the importance of solvent stability and its potential to participate directly in reaction pathways.

Caption: Generalized workflow for the synthesis of 4-Formamidobenzoic acid.

Detailed Experimental Protocol: Synthesis via Formylation

This protocol is a representative method for the N-formylation of an aromatic amine.

Objective: To synthesize 4-Formamidobenzoic acid from 4-Aminobenzoic acid.

Materials:

-

4-Aminobenzoic acid (PABA)

-

Formic acid (≥85%)

-

Toluene

-

Dean-Stark apparatus

-

Reaction flask, condenser, heating mantle

-

Filtration apparatus

-

Deionized water

Procedure:

-

Setup: Assemble a reaction flask with a Dean-Stark apparatus and a reflux condenser.

-

Charging Reactants: To the reaction flask, add 4-Aminobenzoic acid (1.0 equivalent), a molar excess of formic acid (e.g., 3.0 equivalents), and toluene as the azeotroping solvent.

-

Reaction: Heat the mixture to reflux. Water produced during the reaction will be removed azeotropically with toluene and collected in the Dean-Stark trap.

-

Scientific Rationale: The continuous removal of water is crucial as amide formation is a reversible condensation reaction. Le Chatelier's principle dictates that removing a product (water) will shift the equilibrium to favor the formation of the desired amide, maximizing the yield.

-

-

Monitoring: Monitor the reaction progress by observing the cessation of water collection or by using Thin Layer Chromatography (TLC).

-

Workup: Once the reaction is complete, cool the mixture to room temperature. The product will likely precipitate out of the toluene.

-

Isolation: Collect the solid product by vacuum filtration.

-

Purification: Wash the collected solid with cold deionized water to remove any unreacted formic acid and other water-soluble impurities. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).

-

Drying: Dry the purified crystals under vacuum to obtain the final product.

-

Characterization: Confirm the identity and purity of the product using techniques such as Melting Point analysis, NMR spectroscopy, and FT-IR spectroscopy.

Section 3: Applications in Research and Drug Development

The utility of 4-Formamidobenzoic acid stems from its identity as a derivative of p-Aminobenzoic acid (PABA). PABA is a crucial metabolite in many bacteria, yeasts, and plants, where it serves as a precursor for the synthesis of folic acid.[5]

Role as a Pharmaceutical Intermediate: Pharmaceutical intermediates are the chemical building blocks used to create the final Active Pharmaceutical Ingredients (APIs).[][7] 4-Formamidobenzoic acid serves this role perfectly. The formyl group (-NHCHO) acts as a protecting group for the amine, preventing it from undergoing unwanted side reactions while other parts of the molecule are modified. This protection is a key strategy in multi-step organic syntheses common in drug manufacturing.[2][8] After the desired modifications are complete, the formyl group can be hydrolyzed to regenerate the free amine if needed. This control allows for the construction of complex molecular architectures required for novel therapeutic agents.[1][2]

Bioactivity of PABA Derivatives: The PABA scaffold is present in many drugs.[5] Minimal structural alterations to PABA can lead to compounds that competitively inhibit enzymes in the folate pathway, a classic strategy for antimicrobial agents like sulfonamides.[5] While 4-Formamidobenzoic acid itself is primarily an intermediate, its derivatives can be designed and synthesized to exhibit a range of biological activities. Research has shown that modifying the PABA structure, for instance by creating Schiff bases, can lead to compounds with significant antibacterial, antifungal, and cytotoxic properties.[9] This establishes 4-Formamidobenzoic acid as a valuable starting point for medicinal chemistry campaigns aimed at discovering new bioactive agents.

Caption: Core applications of 4-Formamidobenzoic acid in science and industry.

Section 4: Safety, Handling, and Storage

Proper handling of any chemical reagent is paramount for laboratory safety. 4-Formamidobenzoic acid is classified as an irritant.

Table 4: GHS Hazard Information

| Code | Hazard Statement |

|---|---|

| H302 | Harmful if swallowed. |

| H315 | Causes skin irritation. |

| H319 | Causes serious eye irritation. |

| H335 | May cause respiratory irritation. |

Source for Table 4: [ChemicalBook]

Handling and Personal Protective Equipment (PPE):

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.

-

Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat. Avoid contact with skin.

-

Respiratory Protection: For operations generating dust, use an approved particulate respirator.

-

Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.

Storage:

-

Store in a tightly closed container in a cool, dry, and well-ventilated place.

-

For long-term stability, storage in a refrigerator at 2-8°C is recommended.[3]

-

Keep away from strong oxidizing agents and incompatible materials.

Section 5: Conclusion

4-Formamidobenzoic acid (CAS: 28533-43-9) is a fundamentally important chemical intermediate with significant value in pharmaceutical development and organic synthesis. Its stable, bifunctional nature allows it to serve as a versatile building block for constructing complex molecular targets. The ability to use the formamide group as a protective element for the amine functionality is a key tactical advantage in multi-step synthetic routes. For researchers and drug development professionals, a thorough understanding of its properties, synthesis, and handling is essential for leveraging its full potential in creating the next generation of therapeutic agents and fine chemicals.

References

-

The Crucial Role of 4-Formamido Benzoic Acid in Modern Pharmaceutical Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]

-

The Essential Properties and Applications of 4-Formamido Benzoic Acid. (2025, September 13). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]

-

The Chemistry and Synthesis of 4-Aminobenzoic Acid. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]

- The preparation method of p-aminobenzoic acid. (n.d.). Google Patents.

-

Influence of degraded 1,4-dioxane on the formylation of para-aminobenzoic acid: a pathway to the reactive crystallization of para-formamidobenzoic acid. (n.d.). CrystEngComm (RSC Publishing). Retrieved from [Link]

-

An efficient synthesis of O- and N- alkyl derivatives of 4-aminobenzoic acid and evaluation of their anticancer properties. (n.d.). Taylor & Francis Online. Retrieved from [Link]

-

Experiment 17: multi-step synthesis: Benzocaine. (n.d.). Retrieved from [Link]

-

CAS No : 28533-43-9| Chemical Name : 4-Formamido Benzoic Acid. (n.d.). Pharmaffiliates. Retrieved from [Link]

-

4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents. (2019). MDPI. Retrieved from [Link]

-

4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents. (2019). PubMed. Retrieved from [Link]

-

Chemical Intermediates in Pharmaceuticals: Key Role in Drug Development. (n.d.). Mlunias. Retrieved from [Link]

-

The Critical Role of Intermediates in Pharmaceutical Manufacturing. (n.d.). SCL Lifesciences. Retrieved from [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. Influence of degraded 1,4-dioxane on the formylation of para-aminobenzoic acid: a pathway to the reactive crystallization of para-formamidobenzoic acid - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 5. mdpi.com [mdpi.com]

- 7. mlunias.com [mlunias.com]

- 8. scllifesciences.com [scllifesciences.com]

- 9. 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility of 4-Formamidobenzoic Acid in Organic Solvents

Foreword: Understanding the Crucial Role of Solubility in the Application of 4-Formamidobenzoic Acid

4-Formamidobenzoic acid, a derivative of p-aminobenzoic acid (PABA), is a key building block in organic and medicinal chemistry.[1][2] Its utility as a pharmaceutical intermediate hinges on its reactivity and, critically, its solubility in various organic media.[1] Solubility is a fundamental physicochemical property that governs reaction kinetics, purification strategies (such as crystallization), and the formulation of active pharmaceutical ingredients (APIs). A thorough understanding of the solubility of 4-formamidobenzoic acid is therefore not merely academic; it is a prerequisite for efficient process development, optimization, and scale-up in both research and industrial settings.

This guide provides a comprehensive exploration of the solubility of 4-formamidobenzoic acid. While quantitative solubility data for this specific molecule is not extensively published, this document furnishes researchers, scientists, and drug development professionals with the foundational knowledge, theoretical framework, comparative data, and detailed experimental protocols necessary to predict, determine, and manipulate its solubility in a range of organic solvents.

Physicochemical Properties of 4-Formamidobenzoic Acid

4-Formamidobenzoic acid is a white to off-white solid with the chemical formula C₈H₇NO₃ and a molecular weight of 165.15 g/mol .[3][4] It possesses a high melting point, typically in the range of 250-252°C, indicating strong intermolecular forces in its crystal lattice.[3]

| Property | Value | Reference(s) |

| Molecular Formula | C₈H₇NO₃ | [3][4] |

| Molecular Weight | 165.15 g/mol | [3][4] |

| Appearance | White to Off-White Solid | [2][3] |

| Melting Point | 250-252°C | [3] |

| Hydrogen Bond Donors | 2 | [4][5] |

| Hydrogen Bond Acceptors | 3 | [4][5] |

The molecule's structure, featuring a carboxylic acid group and a formamido group attached to a benzene ring, imparts both hydrogen bond donating and accepting capabilities, which are critical determinants of its solubility.

Theoretical Underpinnings of Solubility

The adage "like dissolves like" is a foundational principle in predicting solubility.[6][7] This concept is rooted in the intermolecular forces between solute and solvent molecules. For a solute to dissolve, the energy required to break the solute-solute and solvent-solvent interactions must be compensated by the energy released from the formation of new solute-solvent interactions.

Key Factors Influencing Solubility:

-

Polarity: The polarity of both the solute and the solvent is paramount. Polar solvents, such as alcohols and water, are more likely to dissolve polar solutes through dipole-dipole interactions and hydrogen bonding.[8] Nonpolar solvents, like hexane and toluene, are better suited for dissolving nonpolar solutes via London dispersion forces.[6] 4-Formamidobenzoic acid, with its polar functional groups, is expected to have limited solubility in nonpolar solvents.

-

Hydrogen Bonding: The capacity of a molecule to act as a hydrogen bond donor or acceptor significantly impacts its solubility in protic solvents.[8] 4-Formamidobenzoic acid possesses both a carboxylic acid group (-COOH) and a secondary amide group (-NHCHO), both of which can participate in hydrogen bonding.[4][5] This suggests a higher affinity for solvents that are also capable of hydrogen bonding, such as alcohols.

-

Temperature: The solubility of most solid compounds in liquid solvents increases with temperature.[7] This is because the dissolution process is often endothermic, and according to Le Chatelier's principle, an increase in temperature will shift the equilibrium towards dissolution.

Qualitative and Comparative Solubility Analysis

While specific quantitative data for 4-formamidobenzoic acid is scarce, it is reported to be soluble in dimethyl sulfoxide (DMSO) and methanol.[3][5] This aligns with the theoretical principles, as both DMSO (a polar aprotic solvent) and methanol (a polar protic solvent) can engage in strong intermolecular interactions with the solute.

To provide a practical framework for estimating the solubility of 4-formamidobenzoic acid, it is instructive to examine the solubility of its parent compound, benzoic acid, and other structurally related molecules.

Table 1: Solubility of Benzoic Acid in Various Organic Solvents at 25°C

| Solvent | Solubility ( g/100g of solvent) | Solvent Type | Reference |

| Water | 0.34 | Polar Protic | [3] |

| Methanol | 58.4 | Polar Protic | [3] |

| Ethanol | 45.5 | Polar Protic | [3] |

| Acetone | 50.8 | Polar Aprotic | [3] |

| Ethyl Acetate | 35.1 | Polar Aprotic | [3] |

| Toluene | 11.2 | Nonpolar Aromatic | [6] |

| Benzene | 10.6 | Nonpolar Aromatic | [3] |

| Chloroform | 16.7 | Weakly Polar | [9] |

| Cyclohexane | 2.15 | Nonpolar Aliphatic | [9] |

| n-Heptane | 0.82 | Nonpolar Aliphatic | [9] |

Note: Data is compiled from multiple sources and may have been determined under slightly different conditions.

The higher solubility of benzoic acid in polar solvents like alcohols and acetone compared to nonpolar solvents like cyclohexane and heptane is evident.[3][9] The presence of the additional formamido group in 4-formamidobenzoic acid, which increases its capacity for hydrogen bonding, suggests that it will likely follow a similar trend, with a preference for polar solvents. However, the larger molecular size and potentially stronger crystal lattice energy may result in overall lower solubility compared to benzoic acid in some solvents.

Experimental Determination of Solubility: A Practical Guide

Accurate determination of solubility requires robust experimental protocols. The following methods are widely accepted and can be readily implemented in a laboratory setting.

Static Equilibrium (Isothermal Saturation) Method

This method is considered a gold standard for determining equilibrium solubility.

Principle: An excess of the solute is equilibrated with the solvent at a constant temperature. The concentration of the solute in the resulting saturated solution is then determined analytically.

Step-by-Step Protocol:

-

Preparation: Add an excess amount of 4-formamidobenzoic acid to a known volume of the selected organic solvent in a sealed, temperature-controlled vessel (e.g., a jacketed glass reactor or a vial in a shaker bath).

-

Equilibration: Agitate the mixture at a constant temperature for a sufficient duration to ensure that equilibrium is reached. The time required for equilibration can vary from a few hours to several days and should be determined empirically by taking samples at different time points until the concentration remains constant.

-

Phase Separation: Allow the undissolved solid to settle. Carefully withdraw a sample of the supernatant using a pre-heated or pre-cooled syringe fitted with a filter (e.g., a 0.45 µm PTFE filter) to prevent the transfer of solid particles.

-

Analysis: Accurately dilute the collected sample with a suitable solvent. Determine the concentration of 4-formamidobenzoic acid in the diluted sample using a validated analytical technique such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis spectrophotometry.

-

Calculation: Calculate the solubility in the desired units (e.g., mg/mL, mol/L, or mole fraction) based on the measured concentration and the dilution factor.

Gravimetric Method

Principle: A known mass of a saturated solution is evaporated to dryness, and the mass of the remaining solute is used to calculate the solubility.

Step-by-Step Protocol:

-

Preparation of Saturated Solution: Prepare a saturated solution as described in steps 1 and 2 of the Static Equilibrium Method.

-

Sampling: After phase separation (filtration or centrifugation), accurately weigh a clean, dry container (e.g., a glass vial or evaporating dish). Transfer a known mass of the clear saturated solution into the container.

-

Solvent Evaporation: Carefully evaporate the solvent under controlled conditions. This can be achieved in a fume hood, a vacuum oven at a temperature well below the melting point of the solute, or using a rotary evaporator.

-

Drying and Weighing: Dry the residue to a constant weight in a vacuum oven. Cool the container in a desiccator before each weighing to prevent moisture absorption.

-

Calculation: The solubility is calculated from the mass of the dried solute and the mass of the solvent (which is the initial mass of the solution minus the mass of the solute).

Theoretical Prediction of Solubility: Hansen Solubility Parameters

For a more predictive approach to solvent selection, Hansen Solubility Parameters (HSP) can be a valuable tool.[5][10][11] The HSP model decomposes the total cohesive energy of a substance into three components:

-

δd (Dispersion): Arising from London dispersion forces.

-

δp (Polar): Arising from dipole-dipole interactions.

-

δh (Hydrogen Bonding): Arising from the energy of hydrogen bonds.

The principle is that substances with similar HSP values are likely to be miscible. The "distance" (Ra) between the HSPs of a solute and a solvent can be calculated, and a smaller Ra value indicates a higher likelihood of good solubility.

Conclusion and Future Outlook

While a comprehensive, publicly available dataset on the quantitative solubility of 4-formamidobenzoic acid in a wide array of organic solvents is currently lacking, this guide provides the necessary theoretical foundation, comparative data, and robust experimental protocols to empower researchers in this area. The principles of "like dissolves like," the critical role of polarity and hydrogen bonding, and the influence of temperature are key to understanding and predicting its behavior. By leveraging the provided experimental methodologies, scientists can generate reliable solubility data, which is essential for the effective use of 4-formamidobenzoic acid in synthesis, purification, and formulation. The application of predictive models like Hansen Solubility Parameters can further streamline solvent screening processes, saving time and resources in process development.

References

- NINGBO INNO PHARMCHEM CO.,LTD. (2025, September 13). The Essential Properties and Applications of 4-Formamido Benzoic Acid.

- EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.).

- Experiment: Solubility of Organic & Inorganic Compounds. (n.d.).

- ChemicalBook. (n.d.). 4-Formamido Benzoic Acid | 28533-43-9.

- Solubility of Organic Compounds. (2023, August 31).

- ChemicalBook. (2025, July 14). 4-Formamido Benzoic Acid | 28533-43-9.

- Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? [Video]. YouTube.

- Chemistry LibreTexts. (2024, November 19). 1.27: Experiment_727_Organic Compound Functional Groups__1_2_0.

- BenchChem. (2025). An In-depth Technical Guide to the Solubility of Benzoic Acid in Organic Solvents.

- LookChem. (n.d.). 4-Formamidobenzoic acid.

- National Center for Biotechnology Information. (n.d.). 4-(Formylamino)benzoic acid. PubChem Compound Database.

- Rogers, S. E., & Rogers, J. R. (2014). Harnessing Hansen solubility parameters to predict organogel formation.

- Makoni, P. A., Langa, C., Walker, R. B., & Khamanga, S. M. (2020). The use of quantitative analysis and Hansen solubility parameter predictions for the selection of excipients for lipid nanocarriers to be loaded with water soluble and insoluble compounds. Journal of Drug Delivery Science and Technology, 56, 101569.

- ResearchGate. (n.d.). The solubility of benzoic acid in seven solvents.

- Principles of Drug Action 1, Spring 2005, Amides. (n.d.).

- ResearchGate. (2025, August 10). Solubility of Benzoic Acid in Pure Solvents and Binary Mixtures.

Sources

- 1. Quantifying Amide-Aromatic Interactions at Molecular and Atomic Levels: Experimentally-determined Enthalpic and Entropic Contributions to Interactions of Amide sp2O, N, C and sp3C Unified Atoms with Naphthalene sp2C Atoms in Water - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. arxiv.org [arxiv.org]

- 5. Pencil and Paper Estimation of Hansen Solubility Parameters - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. New prediction methods for solubility parameters based on molecular sigma profiles using pharmaceutical materials | Semantic Scholar [semanticscholar.org]

- 8. DAM [digital.library.unt.edu]

- 9. researchgate.net [researchgate.net]

- 10. Harnessing Hansen solubility parameters to predict organogel formation - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]

- 11. The use of quantitative analysis and Hansen solubility parameter predictions for the selection of excipients for lipid nanocarriers to be loaded with water soluble and insoluble compounds - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Molecular Structure and Bonding of 4-Formamidobenzoic Acid

Abstract

4-Formamidobenzoic acid (4-FABA) is a pivotal intermediate in organic synthesis, particularly valued in the fields of medicinal chemistry and materials science. A profound understanding of its molecular architecture, bonding characteristics, and intermolecular interactions is fundamental to leveraging its full potential. This guide provides a comprehensive technical analysis of 4-FABA, integrating crystallographic data, spectroscopic analysis, and practical experimental insights. We will dissect its three-dimensional structure, explore the nuances of its electronic properties and hydrogen bonding networks, and correlate these features with empirical spectroscopic data. This document serves as an authoritative resource for professionals seeking to rationally design and synthesize novel molecules based on the 4-FABA scaffold.

Core Molecular Architecture and Conformation

4-Formamidobenzoic acid, systematically named 4-(formylamino)benzoic acid, is a parasubstituted aromatic carboxylic acid. Its fundamental properties are summarized below.

| Property | Value | Source |

| IUPAC Name | 4-(formylamino)benzoic acid | [1] |

| CAS Number | 28533-43-9 | [1] |

| Molecular Formula | C₈H₇NO₃ | [1] |

| Molecular Weight | 165.15 g/mol | [1] |

| Appearance | White to Off-White Solid |

The molecule's structure is defined by a central benzene ring substituted at the 1- and 4-positions by a carboxylic acid group (-COOH) and a formamido group (-NHCHO), respectively.

Crystallographic Analysis: A Definitive View

The precise three-dimensional arrangement of atoms in the solid state has been determined by single-crystal X-ray diffraction. The seminal work published in Acta Crystallographica provides the definitive geometric parameters for 4-FABA[2].

The molecule is nearly planar, a feature driven by the electronic conjugation between the aromatic ring and its substituents. The formamido group exists in the trans conformation, which is the sterically and electronically favored arrangement for secondary amides. Key bond lengths and angles from this crystallographic study are presented below.

| Bond | Length (Å) | Angle | Value (°) |

| C(formyl)=O(formyl) | 1.233 (2) | C(aromatic)-N-C(formyl) | 127.7 (2) |

| N-C(formyl) | 1.340 (2) | O(formyl)-C(formyl)-N | 124.6 (2) |

| C(aromatic)-N | 1.411 (2) | C(aromatic)-C(carboxyl)-O | 116.5 (2) |

| C(aromatic)-C(carboxyl) | 1.481 (3) | O-C(carboxyl)=O | 122.9 (2) |

| C(carboxyl)=O | 1.246 (2) | C(aromatic)-C(carboxyl)-OH | 120.6 (2) |

| C(carboxyl)-OH | 1.297 (2) | ||

| Data sourced from Novoa de Armas et al. (2001), Acta Crystallographica Section C, C57, 86-87.[2] |

The C-N bond of the amide (1.340 Å) is significantly shorter than a typical C-N single bond (~1.47 Å), indicating substantial double-bond character due to resonance. This partial double-bond character is also responsible for the planarity of the amide group.

Electronic Properties and Intermolecular Bonding

The chemical behavior and physical properties of 4-FABA are governed by the interplay of its electronic structure and its capacity for forming strong intermolecular interactions.

Resonance and Aromaticity

The molecule features extensive electron delocalization. The lone pair on the nitrogen atom of the formamido group participates in resonance with both the amide carbonyl and the aromatic π-system. Similarly, the carboxylic acid group is conjugated with the benzene ring. This delocalization stabilizes the molecule and influences the reactivity of the aromatic ring. The diagram below illustrates the key resonance contributors that highlight the partial double bond character of the amide C-N bond.

Hydrogen Bonding Network: The Supramolecular Architect

The most critical intermolecular force dictating the solid-state structure of 4-FABA is hydrogen bonding. The molecule possesses two hydrogen bond donor groups (the carboxylic acid -OH and the amide N-H) and three primary hydrogen bond acceptor sites (the carboxylic acid carbonyl oxygen, the amide carbonyl oxygen, and the carboxylic acid hydroxyl oxygen).

In the crystalline state, these functionalities engage in a robust and extensive three-dimensional hydrogen-bonding network[2]. The primary interactions are:

-

Carboxylic Acid Dimerization: Molecules form centrosymmetric dimers via strong O-H···O hydrogen bonds between their carboxylic acid groups, creating a characteristic R²₂(8) graph-set motif.

-

Amide Chain Formation: The amide N-H of one dimer hydrogen bonds to the amide carbonyl oxygen (C=O) of an adjacent dimer, linking the dimers into infinite chains.

This intricate network is responsible for the compound's high melting point and its solubility characteristics in protic solvents.

Spectroscopic Characterization

Spectroscopic techniques provide empirical validation of the molecular structure and bonding discussed previously. The data presented here is sourced from the Spectral Database for Organic Compounds (SDBS).

Infrared (IR) Spectroscopy

The IR spectrum reveals the vibrational modes of the molecule's functional groups. Key absorptions confirm the presence of the carboxylic acid and formamido moieties.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~3300 (strong) | N-H stretch | Amide |

| 3300-2500 (broad) | O-H stretch | Carboxylic Acid (H-bonded) |

| ~1690 (very strong) | C=O stretch (asymmetric) | Carboxylic Acid Dimer |

| ~1660 (very strong) | C=O stretch (Amide I) | Amide |

| ~1605, ~1540 | C=C stretch / N-H bend | Aromatic / Amide (Amide II) |

| ~1300 | C-O stretch / O-H bend | Carboxylic Acid |

| Data interpreted from SDBS No. 1572.[3] |

The broadness of the O-H stretch is a classic indicator of strong hydrogen bonding in the carboxylic acid dimer. The two distinct, strong carbonyl peaks are definitive evidence for the presence of both the acid and amide functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy provide detailed information about the chemical environment of each hydrogen and carbon atom in the molecule.

¹H NMR (DMSO-d₆, 400 MHz):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 12.7 (approx.) | broad singlet | 1H | H -OOC- |

| 10.4 | singlet | 1H | -NH - |

| 8.3 | singlet | 1H | -CHO |

| 7.9 | doublet | 2H | Aromatic H (ortho to -COOH) |

| 7.7 | doublet | 2H | Aromatic H (ortho to -NHCHO) |

| Data interpreted from SDBS No. 1572.[3] |

The downfield shift of the carboxylic acid and amide protons is due to deshielding and their involvement in hydrogen bonding. The aromatic region shows a typical AA'BB' pattern for a 1,4-disubstituted benzene ring.

¹³C NMR (DMSO-d₆, 100 MHz):

| Chemical Shift (δ, ppm) | Assignment |

| 167.1 | C OOH |

| 160.2 | NC HO |

| 142.9 | Aromatic C-NHCHO |

| 130.8 | Aromatic C-H (ortho to -COOH) |

| 126.9 | Aromatic C-COOH |

| 118.2 | Aromatic C-H (ortho to -NHCHO) |

| Data interpreted from SDBS No. 1572.[3] |

The two carbonyl carbons are clearly distinguished, with the carboxylic acid carbon appearing further downfield. The four distinct signals in the aromatic region confirm the parasubstitution pattern.

Experimental Protocols & Workflows

Scientific integrity demands that theoretical models are backed by robust experimental procedures. This section outlines validated protocols for the synthesis and characterization of 4-FABA.

Synthesis of 4-Formamidobenzoic Acid

A reliable method for the N-formylation of an amine is the use of a mixed formic acetic anhydride, generated in situ. This method is efficient and proceeds under mild conditions.

Causality: Acetic formic anhydride is a potent formylating agent. The formyl carbonyl carbon is more electrophilic and less sterically hindered than the acetyl carbonyl, leading to highly selective formylation of the nucleophilic amine over acetylation[1].

Protocol: Formylation of 4-Aminobenzoic Acid

-

Reagent Preparation: In a flask equipped with a stir bar and under an inert atmosphere (e.g., Argon), cool 1.0 equivalent of acetic anhydride to 0 °C.

-

Anhydride Formation: Slowly add 2.0 equivalents of 98-100% formic acid to the cooled acetic anhydride with continuous stirring. [Caution: The reaction is exothermic].

-

Reaction Incubation: Allow the mixture to warm to room temperature and then heat to 40-50 °C for 1-2 hours to ensure the complete formation of acetic formic anhydride.

-

Substrate Addition: In a separate flask, dissolve 4-aminobenzoic acid in a suitable anhydrous solvent (e.g., THF or DMF).

-

Formylation Reaction: Cool the amine solution to 0 °C and slowly add the freshly prepared acetic formic anhydride solution dropwise.

-

Reaction Monitoring & Work-up: Allow the reaction to stir at room temperature for 2-4 hours. Monitor the reaction progress by TLC. Upon completion, the reaction is typically quenched by the addition of cold water, which precipitates the product.

-

Purification: The crude solid is collected by vacuum filtration, washed with cold water to remove residual acids, and dried. Recrystallization from a suitable solvent system (e.g., ethanol/water) yields pure 4-Formamidobenzoic acid.

Workflow for Structural Characterization

A multi-technique approach is essential for the unambiguous structural elucidation of a synthesized compound like 4-FABA. The following workflow represents a self-validating system for characterization.

Conclusion

The molecular structure and bonding of 4-Formamidobenzoic acid are characterized by a planar, resonance-stabilized aromatic core. Its solid-state architecture is dominated by a robust, three-dimensional network of hydrogen bonds, primarily featuring carboxylic acid dimerization and amide chain formation. These structural and electronic features are empirically confirmed by distinctive signals in IR and NMR spectroscopy. The detailed understanding provided in this guide is crucial for scientists who utilize 4-FABA as a versatile building block, enabling a more rational approach to the design and synthesis of complex target molecules in drug discovery and materials science.

References

-

National Institute of Advanced Industrial Science and Technology (AIST), Japan. Spectral Database for Organic Compounds (SDBS), SDBS No. 1572. [Link]

-

Novoa de Armas, H., Peeters, O. M., Blaton, N. M., De Ranter, C. J., & Xuárez Marill, L. (2001). p-Formamidobenzoic acid. Acta Crystallographica Section C: Crystal Structure Communications, 57(1), 86–87. [Link]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 232524, 4-(Formylamino)benzoic acid. Retrieved from [Link]

-

Pharmaffiliates. 4-Formamido Benzoic Acid CAS No: 28533-43-9. [Link]

-

Stille, J. K., & Harris, F. W. (1967). Formylation of Amines with Acetic Formic Anhydride. The Journal of Organic Chemistry, 32(7), 2313–2315. [Link]

Sources

spectroscopic data (NMR, IR) of 4-Formamidobenzoic acid

An In-depth Technical Guide to the Spectroscopic Characterization of 4-Formamidobenzoic Acid

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the expected spectroscopic characteristics of 4-Formamidobenzoic acid (C₈H₇NO₃), a derivative of 4-aminobenzoic acid (PABA). Designed for researchers, chemists, and drug development professionals, this document outlines the theoretical basis and practical considerations for structural elucidation using Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. We will explore the anticipated spectral data, explain the causality behind these predictions, and provide standardized protocols for data acquisition, ensuring a self-validating approach to analysis.

Introduction: The Importance of Spectroscopic Validation

4-Formamidobenzoic acid is a molecule of interest due to its structural relation to PABA, a key building block in various biological and chemical syntheses. Accurate structural confirmation and purity assessment are paramount in any research or development context. Spectroscopic techniques like NMR and IR provide unambiguous fingerprints of a molecule's structure. NMR spectroscopy reveals the electronic environment and connectivity of hydrogen and carbon atoms, while IR spectroscopy identifies the specific functional groups present through their characteristic vibrational frequencies. This guide serves to predict and interpret these spectral signatures for 4-Formamidobenzoic acid.

Molecular Structure and Key Features

4-Formamidobenzoic acid incorporates three key chemical moieties on a central benzene ring: a carboxylic acid group (-COOH), a secondary amide (formamido, -NHCHO) group, and the aromatic ring itself. The substituents are in a para (1,4) arrangement, which imparts a high degree of symmetry to the molecule. This symmetry is a critical factor in interpreting its NMR spectra.

Below is a diagram of the molecular structure with atom numbering for spectroscopic assignment.

Caption: Molecular structure of 4-Formamidobenzoic acid with atom numbering.

Proton (¹H) NMR Spectroscopy

Proton NMR is essential for determining the number of distinct proton environments and their neighboring relationships.

Theoretical Principles & Predictions

The ¹H NMR spectrum of 4-Formamidobenzoic acid is expected to show distinct signals for the aromatic protons, the amide proton, the formyl proton, and the carboxylic acid proton.

-

Aromatic Protons (H2, H3, H5, H6) : Protons on an aromatic ring typically resonate between 6.5 and 8.5 ppm.[1][2] The para-substitution pattern simplifies this region. The protons ortho to the electron-withdrawing carboxylic acid group (H2, H6) will be deshielded and appear downfield, while the protons ortho to the electron-donating formamido group (H3, H5) will be shifted slightly upfield relative to the others. Due to symmetry, H2 is equivalent to H6, and H3 is equivalent to H5. This will result in two distinct signals, both appearing as doublets due to coupling with their single ortho neighbor.[1]

-

Carboxylic Acid Proton (H-COOH) : This proton is highly deshielded and often appears as a broad singlet far downfield, typically above 10 ppm, and its chemical shift can be highly dependent on concentration and solvent.

-

Amide Proton (N-H) : The N-H proton of a secondary amide typically appears as a singlet between 7.5 and 8.5 ppm. Its chemical shift can also be affected by solvent and temperature.

-

Formyl Proton (H-CHO) : The proton on the formyl group is expected to appear as a singlet in the region of 8.0-8.5 ppm.

Predicted ¹H NMR Data

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |

| H2, H6 | ~7.9 - 8.1 | Doublet | 2H | Ortho to electron-withdrawing -COOH group.[1] |

| H3, H5 | ~7.6 - 7.8 | Doublet | 2H | Ortho to electron-donating -NHCHO group.[1] |

| H (CHO) | ~8.2 - 8.4 | Singlet | 1H | Formyl proton adjacent to nitrogen. |

| H (N-H) | ~8.0 - 9.0 | Singlet (broad) | 1H | Amide proton, position variable with conditions. |

| H (COOH) | > 12.0 | Singlet (very broad) | 1H | Acidic proton, position highly variable. |

Standard Experimental Protocol: ¹H NMR

-

Sample Preparation : Dissolve 5-10 mg of 4-Formamidobenzoic acid in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is the solvent of choice as it readily dissolves the compound and allows for the observation of exchangeable protons like -COOH and -N-H.

-

Instrument : Utilize a 400 MHz (or higher) NMR spectrometer.[3]

-

Acquisition Parameters :

-

Temperature : 298 K.

-

Pulse Program : Standard single-pulse acquisition.

-

Spectral Width : 0-16 ppm.

-

Repetition Time : 3-5 seconds to ensure full relaxation of all protons.

-

Number of Scans : 16-64 scans for good signal-to-noise ratio.

-

-

Processing : Apply Fourier transform, phase correction, and baseline correction. Calibrate the spectrum using the residual DMSO solvent peak at 2.50 ppm. Integrate all peaks.

Carbon-13 (¹³C) NMR Spectroscopy

¹³C NMR spectroscopy identifies all unique carbon environments within the molecule.

Theoretical Principles & Predictions

Due to the molecule's symmetry, we expect to see 6 distinct signals in the broadband proton-decoupled ¹³C NMR spectrum.

-

Aromatic Carbons : Carbons in an aromatic ring typically absorb between 120-150 ppm.[2] The carbons attached to substituents (C1 and C4) will have distinct chemical shifts from the protonated carbons (C2, C3, C5, C6). C1 (attached to -COOH) and C4 (attached to -NHCHO) will be significantly different. By symmetry, C2 is equivalent to C6, and C3 is equivalent to C5.

-

Carbonyl Carbons : The carbonyl carbons are the most deshielded. The carboxylic acid carbonyl (C7) is expected around 165-175 ppm, while the amide carbonyl (C8) is typically found in a similar range, often slightly more shielded than ester or acid carbonyls.[4]

Predicted ¹³C NMR Data

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |

| C7 (COOH) | ~167 | Typical range for an aromatic carboxylic acid carbon.[4] |

| C8 (CHO) | ~160 - 165 | Typical range for a secondary amide carbonyl carbon.[4] |

| C4 | ~140 - 145 | Aromatic carbon attached to nitrogen, deshielded. |

| C1 | ~125 - 130 | Aromatic carbon attached to the carboxylic group. |

| C2, C6 | ~130 - 135 | Aromatic CH ortho to the -COOH group. |

| C3, C5 | ~115 - 120 | Aromatic CH ortho to the -NHCHO group, shielded by the N atom. |

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule.

Theoretical Principles & Predictions

The IR spectrum of 4-Formamidobenzoic acid will be dominated by absorptions from the carboxylic acid and amide functional groups.

-

O-H Stretch (Carboxylic Acid) : This is one of the most characteristic peaks in IR spectroscopy. It appears as a very broad absorption over a wide range, typically from 2500 to 3300 cm⁻¹, often obscuring the C-H stretches.[5][6]

-

N-H Stretch (Amide) : The N-H bond of a secondary amide shows a single, sharp to moderately broad peak in the 3200-3400 cm⁻¹ region.[5]

-

C-H Stretch (Aromatic) : Aromatic C-H stretches appear as weak to medium peaks just above 3000 cm⁻¹.[1][2]

-

C=O Stretch (Carbonyls) : This molecule has two carbonyl groups. The carboxylic acid C=O stretch is expected as a strong, sharp peak around 1710 cm⁻¹.[5][7] The amide C=O stretch (Amide I band) appears at a lower frequency, typically around 1650-1680 cm⁻¹, also as a strong, sharp peak.[4][5]

-

C=C Stretch (Aromatic) : Aromatic ring C=C stretching vibrations result in several sharp peaks of variable intensity in the 1400-1600 cm⁻¹ region.[1]

-

N-H Bend (Amide) : The "Amide II" band, which arises from N-H bending, is expected around 1530 cm⁻¹ for secondary amides.[4]

Predicted IR Absorption Data

| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |

| 2500 - 3300 | Strong, Very Broad | O-H stretch (Carboxylic Acid)[5][6] |

| ~3300 | Medium, Sharp | N-H stretch (Secondary Amide)[5] |

| 3000 - 3100 | Medium, Sharp | Aromatic C-H stretch[2] |

| ~1710 | Strong, Sharp | C=O stretch (Carboxylic Acid)[5] |

| ~1660 | Strong, Sharp | C=O stretch (Amide I Band)[4][5] |

| 1580 - 1610 | Medium-Strong | Aromatic C=C stretch[1] |

| ~1530 | Medium-Strong | N-H bend (Amide II Band)[4] |

| ~1300 | Strong | C-O stretch (Carboxylic Acid)[5] |

| 1000 - 1200 | Medium | C-N stretch[5] |

Standard Experimental Protocol: IR Spectroscopy

-

Sample Preparation : For a solid sample, the Potassium Bromide (KBr) pellet method is standard. Mix ~1 mg of 4-Formamidobenzoic acid with ~100 mg of dry, spectroscopic grade KBr. Grind the mixture thoroughly and press it into a transparent pellet using a hydraulic press. Alternatively, Attenuated Total Reflectance (ATR) can be used by placing a small amount of the solid sample directly on the ATR crystal.

-

Instrument : A Fourier Transform Infrared (FT-IR) spectrometer.

-

Acquisition :

-

Range : 4000 - 400 cm⁻¹.

-

Resolution : 4 cm⁻¹.

-

Scans : Average 16-32 scans to obtain a high-quality spectrum.

-

Background : A background spectrum (of the KBr pellet or empty ATR crystal) must be collected and automatically subtracted from the sample spectrum.

-

Integrated Spectroscopic Workflow

The process of confirming the structure of 4-Formamidobenzoic acid involves an integrated approach, as depicted in the workflow diagram below.

Caption: A workflow for the complete spectroscopic analysis of a compound.

Conclusion

The structural elucidation of 4-Formamidobenzoic acid relies on the synergistic interpretation of ¹H NMR, ¹³C NMR, and IR spectroscopy. The predicted spectra are characterized by a para-substituted aromatic pattern in the NMR, distinct signals for the three different types of protons (-COOH, -NH, -CHO), and highly characteristic broad O-H and sharp C=O bands in the IR. By following the outlined experimental protocols and comparing the acquired data to these well-established spectroscopic principles, researchers can confidently verify the identity, structure, and purity of their synthesized 4-Formamidobenzoic acid, ensuring the integrity of their subsequent scientific endeavors.

References

-

Specac Ltd. (n.d.). Interpreting Infrared Spectra. Retrieved from [Link]

-

University of Colorado Boulder, Department of Chemistry. (n.d.). Aromatics. Organic Chemistry at CU Boulder. Retrieved from [Link]

-

The Organic Chemistry Tutor. (2021, April 17). IR Spectra of Carboxylic Acids, Amides and Esters [Video]. YouTube. Retrieved from [Link]

-

TheElkchemist. (2024, September 17). Interpreting H-NMR Spectra Aromatic Molecule [Video]. YouTube. Retrieved from [Link]

-

LibreTexts Chemistry. (2024, March 17). 15.7: Spectroscopy of Aromatic Compounds. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Interpreting IR Spectra. Retrieved from [Link]

-

CHEM220 Laboratory. (2021, March 24). Interpreting Aromatic NMR Signals [Video]. YouTube. Retrieved from [Link]

-

Master Organic Chemistry. (2016, November 23). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Retrieved from [Link]

-

ResearchGate. (n.d.). NMR Spectroscopy of Aromatic Compounds (#1e). Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 4-(Formylamino)benzoic acid. PubChem. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 4-(N-Methylformamido)benzoic acid. PubChem. Retrieved from [Link]

-

LibreTexts Chemistry. (2022, September 24). 21.10: Spectroscopy of Carboxylic Acid Derivatives. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Thermal Stability and Decomposition of 4-Formamidobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the thermal stability and decomposition profile of 4-Formamidobenzoic acid. As a crucial intermediate in pharmaceutical synthesis, a thorough understanding of its thermal behavior is paramount for safe handling, process optimization, and quality control. This document synthesizes theoretical principles with practical, field-proven methodologies to offer a robust framework for the thermal analysis of this compound. We will delve into its physicochemical properties, predicted decomposition pathways, and detailed protocols for its characterization using Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC), and Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS).

Introduction: The Significance of 4-Formamidobenzoic Acid

4-Formamidobenzoic acid, also known as p-formamidobenzoic acid, is a substituted aromatic carboxylic acid. Its structure, featuring both a carboxylic acid and a formamide group, makes it a versatile building block in organic synthesis. It serves as a key intermediate in the production of various active pharmaceutical ingredients (APIs) and other specialty chemicals. The thermal stability of such intermediates is a critical parameter that influences storage conditions, reaction kinetics, and the impurity profile of the final product. Uncontrolled thermal decomposition can lead to loss of material, generation of hazardous byproducts, and compromised product quality. Therefore, a detailed understanding of its thermal properties is not merely academic but a necessity for robust and safe process development.

Physicochemical Properties of 4-Formamidobenzoic Acid

A foundational understanding of the physical and chemical properties of 4-Formamidobenzoic acid is essential before delving into its thermal behavior.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₇NO₃ | [1] |

| Molecular Weight | 165.15 g/mol | [1] |

| Melting Point | 250-252 °C | [1] |

| Appearance | White to off-white solid | [1] |

| Solubility | Soluble in DMSO and Methanol | [1] |

Predicted Thermal Decomposition Pathways

While specific experimental studies on the thermal decomposition of 4-Formamidobenzoic acid are not extensively documented in publicly available literature, its chemical structure allows for the prediction of likely decomposition pathways based on the known behavior of analogous compounds, such as other substituted benzoic acids and N-aryl amides.

Two primary decomposition routes are anticipated:

-

Decarboxylation: A common thermal degradation pathway for carboxylic acids, particularly aromatic ones, is the loss of carbon dioxide (CO₂) from the carboxyl group.[2][3][4] For 4-Formamidobenzoic acid, this would lead to the formation of formanilide.

-

Amide Bond Cleavage: The formamide linkage can also be susceptible to thermal cleavage. This could occur through various mechanisms, potentially leading to the formation of 4-aminobenzoic acid and carbon monoxide, or other degradation products arising from the formyl group.[5][6]

It is plausible that these decomposition pathways occur concurrently or sequentially, with the predominant pathway being dependent on factors such as the heating rate and the surrounding atmosphere.

Diagram of Predicted Decomposition Pathways

Caption: Predicted primary thermal decomposition pathways of 4-Formamidobenzoic acid.

Analytical Techniques for Thermal Characterization

A multi-faceted approach employing several analytical techniques is essential for a comprehensive understanding of the thermal stability and decomposition of 4-Formamidobenzoic acid.

Thermogravimetric Analysis (TGA)

TGA is a fundamental technique for determining the thermal stability of a material by measuring its mass change as a function of temperature in a controlled atmosphere.

Experimental Protocol: Thermogravimetric Analysis of 4-Formamidobenzoic Acid

-

Instrumentation: A calibrated thermogravimetric analyzer.

-

Sample Preparation: Accurately weigh 5-10 mg of finely ground 4-Formamidobenzoic acid into a ceramic or platinum TGA pan.

-

Atmosphere: Purge the furnace with a high-purity inert gas (e.g., nitrogen or argon) at a flow rate of 20-50 mL/min to prevent oxidative decomposition.

-

Thermal Program:

-

Equilibrate the sample at 30 °C for 5 minutes.

-

Heat the sample from 30 °C to 600 °C at a constant heating rate of 10 °C/min.

-

-

Data Analysis:

-

Plot the percentage mass loss versus temperature to obtain the TGA thermogram.

-

Determine the onset temperature of decomposition (Tonset), which indicates the temperature at which significant mass loss begins.

-

Identify the temperatures of maximum mass loss rate from the derivative of the TGA curve (DTG).

-

Quantify the percentage of residual mass at the end of the experiment.

-

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is invaluable for determining melting points, heats of fusion, and other thermal transitions.

Experimental Protocol: Differential Scanning Calorimetry of 4-Formamidobenzoic Acid

-

Instrumentation: A calibrated differential scanning calorimeter.

-